Cas no 2307752-10-7 (rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis)
rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis Chemical and Physical Properties
Names and Identifiers
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- 2-Morpholineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-6-(hydroxymethyl)-, (2R,6R)-rel-
- rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis
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- MDL: MFCD30537786
- Inchi: 1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9-/m1/s1
- InChI Key: SOKIBMAVATWILZ-RKDXNWHRSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@H](CO)O[C@H](CC(O)=O)C1
rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-346049-0.05g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 0.05g |
$668.0 | 2025-03-18 | |
| Enamine | EN300-346049-0.1g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 0.1g |
$872.0 | 2025-03-18 | |
| Enamine | EN300-346049-0.25g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 0.25g |
$1245.0 | 2025-03-18 | |
| Enamine | EN300-346049-0.5g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 0.5g |
$1964.0 | 2025-03-18 | |
| Enamine | EN300-346049-1.0g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 1.0g |
$2516.0 | 2025-03-18 | |
| Enamine | EN300-346049-2.5g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 2.5g |
$4932.0 | 2025-03-18 | |
| Enamine | EN300-346049-5.0g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 5.0g |
$7297.0 | 2025-03-18 | |
| Enamine | EN300-346049-10.0g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid |
2307752-10-7 | 95.0% | 10.0g |
$10823.0 | 2025-03-18 | |
| Enamine | EN300-346049-1g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis |
2307752-10-7 | 95% | 1g |
$2516.0 | 2023-09-03 | |
| Enamine | EN300-346049-5g |
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis |
2307752-10-7 | 95% | 5g |
$7297.0 | 2023-09-03 |
rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis
rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis (CAS No. 2307752-10-7): A Comprehensive Overview
rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis (CAS No. 2307752-10-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as rac-cis-Boc-HOM, is a derivative of morpholine with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The tert-butoxycarbonyl (Boc) group in rac-cis-Boc-HOM serves as a versatile protecting group for the amino functionality, allowing for selective deprotection under mild conditions. This characteristic is particularly useful in multistep synthetic processes where the protection and deprotection of functional groups are critical for the successful synthesis of complex molecules. The hydroxymethyl substituent, on the other hand, introduces additional reactivity and functional diversity, enabling the compound to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential applications of rac-cis-Boc-HOM in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have reported that derivatives of this compound exhibit potent anti-inflammatory properties. In a study published in the *Journal of Medicinal Chemistry*, it was demonstrated that rac-cis-Boc-HOM derivatives can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that rac-cis-Boc-HOM could serve as a lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, rac-cis-Boc-HOM has also shown promise in the field of neurodegenerative diseases. A team of scientists from Harvard University investigated the neuroprotective effects of rac-cis-Boc-HOM derivatives in cellular models of Parkinson's disease. Their results, published in *Neuropharmacology*, indicated that these compounds can significantly reduce oxidative stress and prevent neuronal cell death. This suggests that rac-cis-Boc-HOM may have therapeutic potential for treating neurodegenerative disorders characterized by oxidative stress and neuronal damage.
The structural flexibility and functional diversity of rac-cis-Boc-HOM make it an attractive starting material for combinatorial chemistry approaches. Combinatorial libraries generated from this compound can be screened for a variety of biological activities, including enzyme inhibition, receptor modulation, and cellular signaling pathways. This approach has been successfully employed by pharmaceutical companies to identify lead compounds with high therapeutic potential.
Moreover, rac-cis-Boc-HOM has been utilized in the synthesis of prodrugs designed to improve drug delivery and bioavailability. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. By incorporating rac-cis-Boc-HOM into prodrug designs, researchers can enhance the pharmacokinetic properties of drugs, such as their solubility and stability. This is particularly important for drugs with poor oral bioavailability or those that require targeted delivery to specific tissues or organs.
In conclusion, rac-2-(2R,6R)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, cis (CAS No. 2307752-10-7) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for the development of novel therapeutic agents targeting various diseases and conditions. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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